molecular formula C18H22O B14632030 2,3,4,5-Tetra(prop-1-en-1-yl)phenol CAS No. 55056-75-2

2,3,4,5-Tetra(prop-1-en-1-yl)phenol

Cat. No.: B14632030
CAS No.: 55056-75-2
M. Wt: 254.4 g/mol
InChI Key: JJXRKEOKUKFCOO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetra(prop-1-en-1-yl)phenol is an organic compound characterized by the presence of four prop-1-en-1-yl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol typically involves the alkylation of phenol with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as phase-transfer catalysts can be employed to enhance the efficiency of the alkylation process. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra(prop-1-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The prop-1-en-1-yl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

    Reduction: Alkylated phenols, alcohols, and alkanes.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5-Tetra(prop-1-en-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra(prop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The prop-1-en-1-yl groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetra(prop-1-en-1-yl)phenol: Unique due to the presence of four prop-1-en-1-yl groups.

    2,3,4,5-Tetra(methyl)phenol: Similar structure but with methyl groups instead of prop-1-en-1-yl groups.

    2,3,4,5-Tetra(ethyl)phenol: Contains ethyl groups instead of prop-1-en-1-yl groups.

Uniqueness

This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

55056-75-2

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2,3,4,5-tetrakis(prop-1-enyl)phenol

InChI

InChI=1S/C18H22O/c1-5-9-14-13-18(19)17(12-8-4)16(11-7-3)15(14)10-6-2/h5-13,19H,1-4H3

InChI Key

JJXRKEOKUKFCOO-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C(=C1C=CC)C=CC)C=CC)O

Origin of Product

United States

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